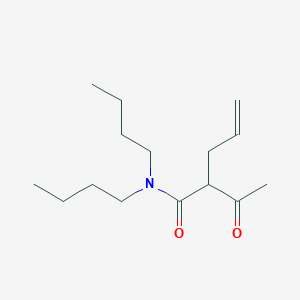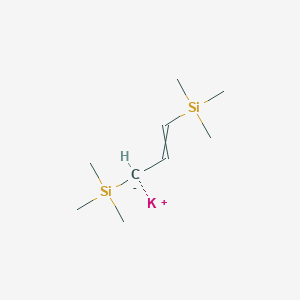
potassium;trimethyl(3-trimethylsilylprop-1-enyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;trimethyl(3-trimethylsilylprop-1-enyl)silane is a compound that features a unique combination of potassium and trimethylsilyl groups. This compound is known for its reactivity and versatility in various chemical processes, making it a valuable reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trimethyl(3-trimethylsilylprop-1-enyl)silane typically involves the reaction of trimethylsilylpropene with potassium metal. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves heating the reactants in a suitable solvent, such as tetrahydrofuran or diethyl ether, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of fluidized bed reactors and copper catalysts can enhance the yield and efficiency of the process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium;trimethyl(3-trimethylsilylprop-1-enyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products are valuable intermediates in the synthesis of more complex organic compounds .
Scientific Research Applications
Potassium;trimethyl(3-trimethylsilylprop-1-enyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium;trimethyl(3-trimethylsilylprop-1-enyl)silane involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable intermediates, which facilitate subsequent chemical transformations. The compound’s reactivity is attributed to the presence of the potassium ion, which acts as a catalyst in many reactions .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl trifluoromethanesulfonate
- Trimethylsilyl acetate
Uniqueness
Potassium;trimethyl(3-trimethylsilylprop-1-enyl)silane is unique due to its combination of potassium and trimethylsilyl groups, which impart distinct reactivity and stability. Unlike other similar compounds, it can participate in a broader range of chemical reactions and offers enhanced performance in industrial applications .
Properties
CAS No. |
221047-77-4 |
|---|---|
Molecular Formula |
C9H21KSi2 |
Molecular Weight |
224.53 g/mol |
IUPAC Name |
potassium;trimethyl(3-trimethylsilylprop-1-enyl)silane |
InChI |
InChI=1S/C9H21Si2.K/c1-10(2,3)8-7-9-11(4,5)6;/h7-9H,1-6H3;/q-1;+1 |
InChI Key |
ISUYCXYSGBCYNM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[CH-]C=C[Si](C)(C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


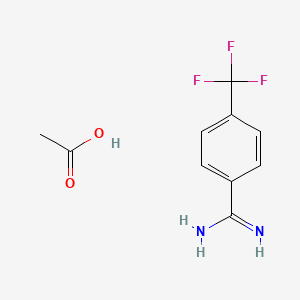
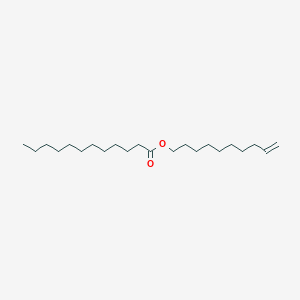
![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
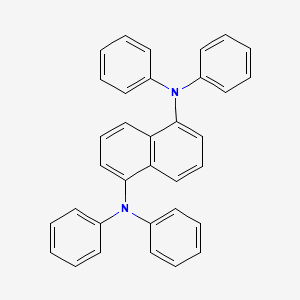
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
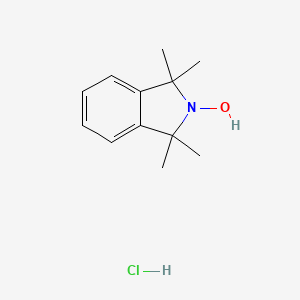



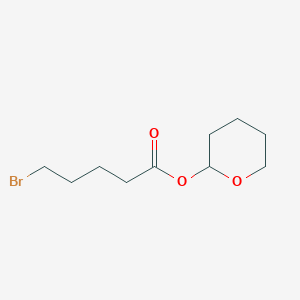
![4-[2-(2-Butoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14261366.png)

